(2E)-2-[1-(naphthalen-1-ylamino)ethylidene]-1-benzothiophen-3(2H)-one
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Overview
Description
(2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a complex organic compound characterized by its unique structure, which includes a naphthalene ring, an amino group, and a benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves multi-step organic reactions. One common approach is the condensation reaction between a naphthylamine derivative and a benzothiophene ketone under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sodium hydroxide to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthalene oxides, while reduction could produce the corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a probe for studying enzyme activities or as a ligand in receptor binding studies.
Medicine
In medicine, (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a component in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions.
Semiconductor materials: Compounds with similar structural features used in electronic applications.
Uniqueness
What sets (2E)-2-{1-[(NAPHTHALEN-1-YL)AMINO]ETHYLIDENE}-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE apart from similar compounds is its unique combination of a naphthalene ring, an amino group, and a benzothiophene moiety. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C20H15NOS |
---|---|
Molecular Weight |
317.4 g/mol |
IUPAC Name |
2-(C-methyl-N-naphthalen-1-ylcarbonimidoyl)-1-benzothiophen-3-ol |
InChI |
InChI=1S/C20H15NOS/c1-13(20-19(22)16-10-4-5-12-18(16)23-20)21-17-11-6-8-14-7-2-3-9-15(14)17/h2-12,22H,1H3 |
InChI Key |
SZZMFGYIIPDHJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=CC2=CC=CC=C21)C3=C(C4=CC=CC=C4S3)O |
Origin of Product |
United States |
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